Comparative Value as a Core Synthetic Intermediate for Kinase Inhibitor Development
The compound serves as a foundational intermediate for generating pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. Literature establishes that substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDK1/cyclin B [1]. The value of this specific compound lies in its 7-chloro substituent, which provides a clear synthetic handle for further functionalization, a critical step in SAR exploration. This differentiates it from analogs lacking this reactive handle, which would require more complex, lower-yielding synthetic routes.
| Evidence Dimension | Synthetic Versatility (Reactive Handle) |
|---|---|
| Target Compound Data | Reactive 7-chloro group enables nucleophilic substitution reactions |
| Comparator Or Baseline | Analogs lacking a halogen at the 7-position (e.g., unsubstituted pyrazolo[4,3-d]pyrimidine) |
| Quantified Difference | Qualitative differentiation; presence of a chloro substituent is a key structural feature for activity in this class [2]. |
| Conditions | Structure-activity relationship (SAR) studies on related pyrazolo[4,3-d]pyrimidine analogs [2]. |
Why This Matters
Procuring this specific intermediate is necessary for efficient synthesis and SAR studies of novel CDK inhibitors, a pathway unavailable with non-halogenated core scaffolds.
- [1] Moravcová D, Krystof V, Havlícek L, Moravec J, Lenobel R, Strnad M. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2003 Sep 15;13(18):2989-92. View Source
- [2] Abdellatif KRA, Bakr RB. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Bioorg Chem. 2018 Aug;78:341-357. View Source
